2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to almost white powder or crystalline solid with a melting point of approximately 56-58°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoro-3-(trifluoromethyl)benzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Potential Anticancer Agent

Research indicates that compounds similar to 2-Fluoro-3-(trifluoromethyl)phenylboronic acid exhibit potential as anticancer agents. The ability of boronic acids to interact with biological targets, such as proteasomes, can lead to the development of novel therapeutic agents aimed at treating various cancers . The trifluoromethyl group may enhance the bioavailability and metabolic stability of these compounds.

Table 2: Biological Activity Insights

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential proteasome inhibition |

| Target Interaction | Biological pathways modulation |

Environmental Applications

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying phenolic compounds in environmental samples. Its boronate ester formation with diols can be leveraged for sensitive detection methods, such as high-performance liquid chromatography (HPLC) .

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing functional polymers. The unique electronic properties imparted by the trifluoromethyl group can enhance the thermal and mechanical properties of polymeric materials, making them suitable for advanced applications in electronics and coatings .

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study explored the effects of boronic acids on cancer cell lines, demonstrating that derivatives with trifluoromethyl groups showed increased cytotoxicity compared to their non-fluorinated counterparts. This suggests a promising direction for future drug development efforts .

- Environmental Monitoring : Research conducted on the use of boronic acids in environmental monitoring highlighted their effectiveness in trapping phenolic pollutants from water sources, indicating their utility in environmental remediation strategies .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorophenylboronic acid: Similar structure but lacks the trifluoromethyl group.

3-Fluorophenylboronic acid: Similar structure but the fluorine atom is in a different position.

3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules with specific electronic and steric characteristics .

Biologische Aktivität

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its unique ability to interact with biological targets. This compound, characterized by its fluorinated aromatic structure, exhibits potential biological activities that warrant detailed exploration.

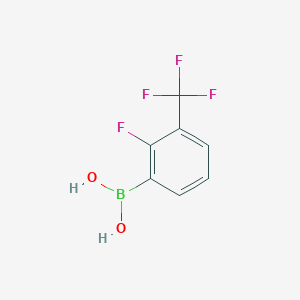

The structural formula of this compound can be represented as follows:

This compound features:

- A trifluoromethyl group that enhances lipophilicity and electronic properties.

- A fluoro substituent which may influence its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role as enzyme inhibitors. The trifluoromethyl and fluoro groups can modulate the binding affinity and selectivity towards various biological targets, including proteasomes and other enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain phenylboronic acids possess moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | <100 | Candida albicans |

| 5-Trifluoromethyl-2-formylphenylboronic acid | <50 | Aspergillus niger |

| This compound | TBD | Escherichia coli |

Study on Antibacterial Activity

In a comparative study, various phenylboronic acids were evaluated for their antibacterial properties. The results indicated that those with trifluoromethyl substitutions showed enhanced activity against both gram-positive and gram-negative bacteria compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing the antibacterial efficacy of these compounds .

Evaluation of Anticancer Properties

A recent investigation into the anticancer potential of boronic acids highlighted their ability to induce apoptosis in various cancer cell lines. The study found that the introduction of fluorinated groups significantly increased the selectivity index, demonstrating a promising therapeutic window for further development .

Eigenschaften

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKARAEQMGHJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584267 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157834-21-4 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in the synthesis of novel polymers?

A1: this compound acts as a key building block in the synthesis of novel poly(arylene ether)s. [] The research demonstrates its use in a cross-coupling reaction with either 9,10-dibromo anthracene or 2,7-dibromo fluorene. This reaction, facilitated by the reactivity of the boronic acid group, yields two novel bisfluoro monomers: 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [] These monomers are then further reacted with various bisphenols to create the final poly(arylene ether) polymers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.